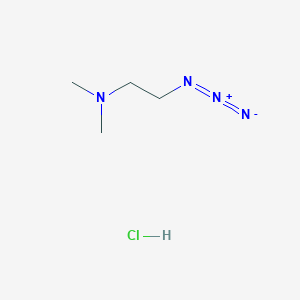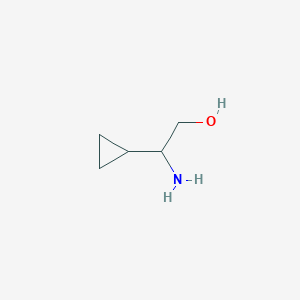
2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information on what the compound is used for or where it is commonly found.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. It could include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve looking at the compound’s molecular structure in detail. It could include information on the compound’s stereochemistry, its functional groups, and how its atoms are arranged.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include information on the compound’s reactivity, the types of reactions it undergoes, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties. It could include information on the compound’s melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Application
AMP is used as a solvent in CO2 capture processes due to its unique spatial site resistance structure . It has been suggested as a constituent of novel phase change solvent mixtures .
Methods
The solubility of CO2 in aqueous solutions of AMP is experimentally measured at various temperatures (298, 313, 323, and 333 K) and in a wide range of pressures, up to approximately 7 bar . In another study, different nanofluids were formulated using a two-step method, and a bubbling reactor and an oil bath were used as the experimental setup for absorption/desorption .
Results
The studies showed that AMP aqueous solutions have a high capacity for CO2 absorption, good thermal stability, and the existence of the site resistance effect makes AMP highly degradable and have low regeneration energy . The addition of TiO2 nanoparticles to the AMP base solution can accelerate the absorption–desorption mass transfer rate of CO2 .
Preparation of Buffer Solutions
Application
AMP is used for the preparation of buffer solutions . Buffer solutions are used in a variety of biological and chemical experiments to maintain the pH at a constant value .
Methods
The preparation of a buffer solution using AMP involves dissolving a certain amount of AMP in water and adjusting the pH by adding a strong acid or base .
Results
The resulting buffer solution can resist changes in pH when small amounts of an acid or a base are added .
Cosmetics
Application
AMP is used in cosmetics . It can act as a pH adjuster and buffering agent, helping to maintain the stability and efficacy of the product .
Methods
In cosmetic formulations, AMP is added during the manufacturing process to adjust and stabilize the pH .
Results
The use of AMP in cosmetics can improve the stability and performance of the product .
Synthesis of Oxazolines
Application
AMP is a precursor to oxazolines via its reaction with acyl chlorides . Oxazolines are versatile intermediates in organic synthesis .
Methods
The synthesis of oxazolines involves the reaction of AMP with an acyl chloride in the presence of a base .
Results
The reaction results in the formation of an oxazoline ring, which can be further transformed into other useful organic compounds .
Synthesis of 2,2-Dimethylaziridine
Application
Via sulfation of the alcohol, AMP is also a precursor to 2,2-dimethylaziridine . Aziridines are important building blocks in organic synthesis .
Methods
The synthesis of 2,2-dimethylaziridine involves the reaction of AMP with a sulfating agent .
Results
The reaction results in the formation of a 2,2-dimethylaziridine ring, which can be further transformed into other useful organic compounds .
Intermediate in Drug Synthesis
Application
AMP is used as an intermediate in the synthesis of drugs such as fepradinol, isobucaine, and radafaxine .
Methods
The specific methods of application or experimental procedures would depend on the particular drug being synthesized .
Results
The use of AMP as an intermediate in drug synthesis can lead to the production of effective pharmaceutical compounds .
Atmospheric Chemistry
Application
AMP is used in the study of atmospheric chemistry, specifically in the OH-initiated degradation under simulated atmospheric conditions .
Methods
The OH-initiated degradation of AMP was investigated in a large atmospheric simulation chamber, employing time-resolved online high-resolution proton-transfer reaction-time-of-flight mass spectrometry (PTR-ToF-MS) and chemical analysis of aerosol online PTR-ToF-MS (CHARON-PTR-ToF-MS) instrumentation .
Results
The photo-oxidation experiments show 2-amino-2-methylpropanal [CH3C(NH2)(CH3)CHO] as the major gas-phase product and propan-2-imine [(CH3)2C\uE0C8NH], 2-iminopropanol [(CH3)(CH2OH)C NH], acetamide [CH3C(O)NH2], formaldehyde (CH2O), and nitramine 2-methyl-2-(nitroamino)-1-propanol [AMPNO2, CH3C(CH3)(NHNO2)- \uE0C8 CH2OH] as minor primary products .
ATR-FTIR Spectroscopic Investigation
Application
AMP is used in ATR-FTIR spectroscopic investigation of the carbon monoxide absorption characteristics of a series of heterocyclic diamines .
Methods
The methods involve the use of ATR-FTIR spectroscopy to investigate the absorption characteristics of carbon monoxide .
Results
The results of these investigations can provide valuable information about the absorption characteristics of carbon monoxide .
Synthesis of 2-Oxazolidinones
Application
AMP is used in an efficient synthesis of 2-oxazolidinones via carbonylation with CO in the presence of salen-cobalt catalysts .
Methods
The synthesis involves the reaction of AMP with carbon monoxide in the presence of a salen-cobalt catalyst .
Results
The reaction results in the formation of 2-oxazolidinones, which are useful intermediates in organic synthesis .
Derivatization of Carboxylic Acids for GC Analysis
Application
AMP is used to derivatize carboxylic acids for gas chromatography (GC) analysis .
Methods
The derivatization involves the reaction of AMP with carboxylic acids .
Results
The resulting derivatives can be analyzed using gas chromatography, providing valuable information about the original carboxylic acids .
Synthesis of 2-Oxazolines for Further Transformations
Application
AMP is a precursor to oxazolines via its reaction with acyl chlorides . Oxazolines are versatile intermediates in organic synthesis .
Methods
The synthesis of oxazolines involves the reaction of AMP with an acyl chloride .
Results
The reaction results in the formation of an oxazoline ring, which can be further transformed into other useful organic compounds .
Synthesis of 2,2-Dimethylaziridine
Application
Via sulfation of the alcohol, AMP is also a precursor to 2,2-dimethylaziridine . Aziridines are important building blocks in organic synthesis .
Methods
The synthesis of 2,2-dimethylaziridine involves the reaction of AMP with a sulfating agent .
Results
The reaction results in the formation of a 2,2-dimethylaziridine ring, which can be further transformed into other useful organic compounds .
Safety And Hazards
This would involve looking at the compound’s safety data sheet (SDS) for information on its hazards, how to handle it safely, and what to do in case of an emergency.
Direcciones Futuras
This would involve looking at current research on the compound and identifying areas where further research is needed.
Propiedades
IUPAC Name |
2-[(2-amino-2-methylpropanoyl)amino]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-7(2,9)5(11)10-8(3,4)6(12)13;/h9H2,1-4H3,(H,10,11)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUMUPKTXLDOLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(C)(C)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-2-methylpropanamido)-2-methylpropanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)


![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)
![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)

![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)


![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)



